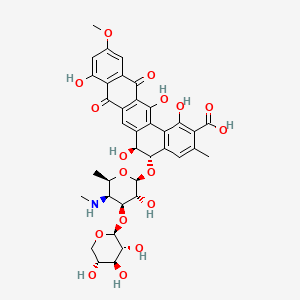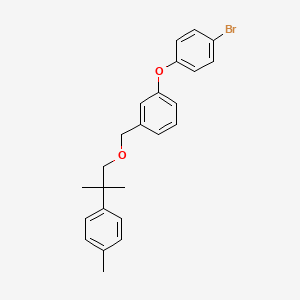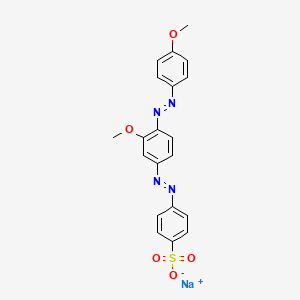
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride” is a synthetic organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzopyran core, introduction of the methoxy and methyl groups, and the addition of the phenylmethyl and pyrrolidinylmethyl substituents. Common reagents and conditions might include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of substituents: Methoxy and methyl groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of phenylmethyl and pyrrolidinylmethyl groups: These can be introduced through alkylation reactions using benzyl halides and pyrrolidine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions might involve the replacement of the methoxy or phenylmethyl groups with other functional groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, benzopyran derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Medicine
Medicinally, compounds like this one could be investigated for their potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry
In industry, such compounds might be used in the development of pharmaceuticals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. For example, they might inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one derivatives: Other compounds in this family with different substituents.
Flavonoids: Naturally occurring benzopyran derivatives with various biological activities.
Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.
Uniqueness
The uniqueness of “4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride” lies in its specific substituents, which can confer unique biological activities or chemical reactivity compared to other benzopyran derivatives.
Propiedades
Número CAS |
138833-30-4 |
|---|---|
Fórmula molecular |
C23H26ClNO3 |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
2-benzyl-7-methoxy-3-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H25NO3.ClH/c1-16-21(14-17-8-4-3-5-9-17)27-23-18(22(16)25)10-11-20(26-2)19(23)15-24-12-6-7-13-24;/h3-5,8-11H,6-7,12-15H2,1-2H3;1H |
Clave InChI |
TWVBXLAQANALRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCC3)OC)CC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
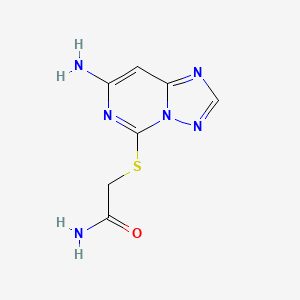
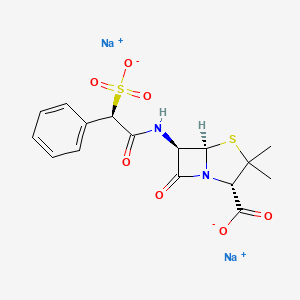
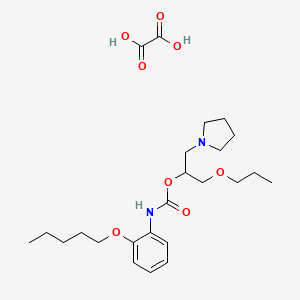
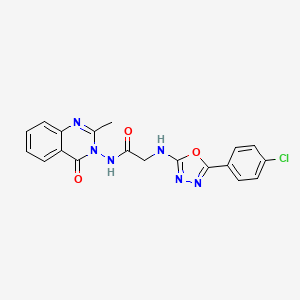
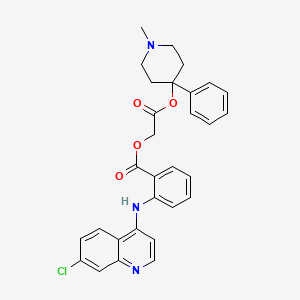
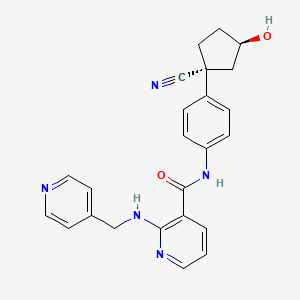
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

